molecular formula C15H21N5 B8108694 N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B8108694
M. Wt: 271.36 g/mol
InChI Key: FYGMEUNSBKDOLS-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a nitrogen-rich heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyridine core substituted with a cyclobutylamine group at position 6 and a piperidin-4-yl moiety at position 2. The piperidinyl group enhances solubility and may modulate receptor binding, while the cyclobutyl substituent introduces steric and electronic effects that could influence target specificity.

Properties

IUPAC Name

N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-2-12(3-1)17-13-4-5-14-18-15(19-20(14)10-13)11-6-8-16-9-7-11/h4-5,10-12,16-17H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGMEUNSBKDOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=CN3C(=NC(=N3)C4CCNCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine can be achieved through a microwave-mediated, catalyst-free method. This involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method is eco-friendly and demonstrates good functional group tolerance, resulting in high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests it could be adapted for larger-scale production. The use of microwave irradiation and the absence of catalysts make this method particularly attractive for industrial applications due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazolopyridine core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and triazolopyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like toluene or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as CDK2, which is involved in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in cancer research, where inhibiting cell division is a key therapeutic strategy.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-cyclobutyl-2-piperidin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine and related compounds:

Compound Name Substituents Molecular Formula Key Activities Synthesis Method Reference
This compound Cyclobutyl (position 6), piperidin-4-yl (position 2) C₁₇H₂₃N₇ Likely kinase inhibition, anticancer (inferred from analogs) Suzuki coupling (similar to )
2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine 2,8-dimethyl C₈H₁₀N₄ Antimicrobial (potential) Multi-step heterocyclization
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine 7-methyl C₇H₈N₄ Antimicrobial (tested against fungi/bacteria) Unspecified
2-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine Tetrahydro-pyran (position 2) C₁₁H₁₆N₄O Not specified (structural focus) Cross-coupling reactions
Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide Phenyl (position 5), carboxamide (position 6) C₁₃H₁₀N₆O Anticancer, kinase inhibition Schiff base zinc(II)-catalyzed synthesis

Key Observations

Substituent Impact on Activity: Piperidine vs. Methyl Groups: The piperidin-4-yl group in the target compound may enhance binding to hydrophobic pockets in enzymes (e.g., kinases) compared to smaller methyl substituents in 2,8-dimethyl and 7-methyl analogs . Cyclobutyl vs.

Core Heterocycle Differences :

  • Triazolo-pyridines (e.g., target compound) vs. triazolo-pyrimidines (e.g., phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide): Pyrimidine cores offer additional hydrogen-bonding sites, which may explain their broader kinase inhibition profiles .

Synthetic Methodologies :

  • The target compound’s synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in , whereas methylated analogs are synthesized via simpler heterocyclization routes .

Anticancer and Kinase Inhibition

  • Target Compound : While direct data are absent, piperidine-containing triazolo-pyridines are frequently designed as kinase inhibitors (e.g., ALK, EGFR) due to their ability to occupy ATP-binding pockets .
  • Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide : Demonstrates explicit antiproliferative activity against cancer cell lines (IC₅₀ < 10 μM) and inhibits protein kinases via carboxamide interactions .

Antimicrobial Activity

  • 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine : Shows efficacy against wheat fusarium and apple rot fungi at 50 μg/mL, comparable to commercial agents .
  • 2,8-Dimethyl Analog : Structural simplicity may limit its spectrum compared to bulkier derivatives .

Herbicidal Activity (Divergent Application)

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